molecular formula C14H14N2 B12664796 3,7,8-trimethyl-5H-pyrido[4,3-b]indole CAS No. 180520-51-8

3,7,8-trimethyl-5H-pyrido[4,3-b]indole

Cat. No.: B12664796
CAS No.: 180520-51-8
M. Wt: 210.27 g/mol
InChI Key: REKSRAPDIUFXHQ-UHFFFAOYSA-N
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Description

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole is a heterocyclic aromatic amine (HAA) belonging to the γ-carboline family. Structurally, it consists of a pyridine ring fused to an indole moiety, with methyl substitutions at positions 3, 7, and 6. This compound is part of a broader class of HAAs formed during high-temperature cooking of protein-rich foods, such as meat and fish, via Maillard reactions and pyrolysis of amino acids . HAAs are recognized for their mutagenic and carcinogenic properties, with several classified by the International Agency for Research on Cancer (IARC) as Group 2A (probable human carcinogens) or 2B (possible human carcinogens) .

Properties

CAS No.

180520-51-8

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

3,7,8-trimethyl-5H-pyrido[4,3-b]indole

InChI

InChI=1S/C14H14N2/c1-8-4-11-12-7-15-10(3)6-14(12)16-13(11)5-9(8)2/h4-7,16H,1-3H3

InChI Key

REKSRAPDIUFXHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C2C=NC(=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the reaction of pyridine and indole derivatives under specific conditions to form the desired compound. For instance, the reaction of 3-methylindole with 3,5-dimethylpyridine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the ring system .

Scientific Research Applications

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, disrupting the microtubule network in cells and leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its potential use as an anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, carcinogenic, and pharmacological differences between 3,7,8-trimethyl-5H-pyrido[4,3-b]indole and related compounds:

Compound Name Structure/Substituents IARC Classification Key Biological Activities Synthesis Pathways
This compound Methyl groups at C3, C7, C8 Not explicitly listed in evidence, but likely 2B (similar to Trp-P-2) Presumed mutagenic/carcinogenic (based on structural similarity to HAAs) . Likely via cyclization of indole derivatives or modified Bischler–Napieralski reactions .
3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) Amino group at C3, methyl at C1 Group 2B Potent inhibitor of 5-hydroxytryptamine-induced platelet aggregation (IC₅₀ = 42 μM); colon carcinogen . Synthesized via pyrolysis of tryptophan or enzymatic activation .
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) Amino at C3, methyl at C1 and C4 Group 2B Inhibits platelet aggregation (IC₅₀ = 18 μM); induces liver tumors in rodents . Similar to Trp-P-2, with additional methylation steps .
Harman (1-Methyl-9H-pyrido[3,4-b]indole) Methyl at C1, no amino group Not classified Monoamine oxidase inhibitor (MAO-A selective); non-carcinogenic but modulates neurotransmitter activity . Pictet–Spengler reaction or thermal electrocyclization .
BD40 (1-γ-Diethylaminopropylamino-5-methyl-dipyrido[4,3-b][3,4-f]indole) Complex substitutions at C1 and C5 N/A Antileukemic activity (69% increased lifespan in L1210 leukemia models at 20 mg/kg) . Multi-step synthesis with bromination and alkylation .

Structural and Functional Insights:

  • Substituent Effects: The presence and position of amino/methyl groups significantly influence carcinogenicity. For example, Trp-P-1 (3-amino-1,4-dimethyl) exhibits stronger platelet aggregation inhibition than Trp-P-2 (3-amino-1-methyl), likely due to enhanced steric interactions with serotonin receptors .
  • Pharmacological Divergence : BD40 demonstrates antitumor efficacy via DNA intercalation, a mechanism distinct from the serotonin pathway modulation seen in Trp-P-1/Trp-P-2 .

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